(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester
Description
“(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester” is a silyl-protected cyclohexylidene derivative with a stereospecific (3R-trans) configuration. The compound features two tert-butyldimethylsilyl (TBDMS) ether groups at the 3- and 5-positions of the cyclohexylidene ring and an ethyl ester moiety at the acetic acid substituent. The TBDMS groups are critical for enhancing steric protection and chemical stability during synthetic processes, particularly in carbohydrate and polyol chemistry . This compound is frequently utilized as an intermediate in the synthesis of complex natural products and pharmaceuticals, where selective deprotection of silyl ethers enables precise functionalization .
Properties
IUPAC Name |
ethyl 2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4Si2/c1-12-24-20(23)15-17-13-18(25-27(8,9)21(2,3)4)16-19(14-17)26-28(10,11)22(5,6)7/h15,18-19H,12-14,16H2,1-11H3/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHVAGVBCANCSM-RTBURBONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C=C1C[C@H](C[C@@H](C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431362 | |
| Record name | ethyl 2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139356-36-8 | |
| Record name | ethyl 2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QA-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester, with the CAS Number 139356-36-8, is a synthetic compound notable for its applications in organic synthesis and potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C22H44O4Si2
- Molecular Weight : 428.75 g/mol
- SMILES Notation : CCOC(=O)C=C1CC@HOSi(C)C(C)(C)C
This compound features a cyclohexylidene structure modified with dimethylsilyl groups, which may influence its solubility and reactivity.
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its role in synthesizing biologically active compounds, particularly vitamin D derivatives. Here are some key findings:
1. Vitamin D Synthesis
Research indicates that this compound is utilized in the preparation of vitamin D analogs. Vitamin D is crucial for calcium homeostasis and bone health. The incorporation of silyl groups enhances the stability and bioavailability of vitamin D derivatives synthesized using this compound .
2. Antioxidant Properties
Studies have suggested that compounds with similar structural features exhibit antioxidant activity. The presence of silyl groups may contribute to electron donation capabilities, potentially scavenging free radicals and reducing oxidative stress .
Case Studies and Research Findings
Scientific Research Applications
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique siloxane structure enhances the solubility and stability of drug formulations, making it valuable in medicinal chemistry.
Material Science
Due to its siloxane backbone, this compound can be utilized in the development of advanced materials, including:
- Silicone-based polymers : Used for their thermal stability and flexibility.
- Coatings : The compound can enhance the hydrophobic properties of surfaces.
Chemical Synthesis
The compound's reactivity allows it to participate in various chemical reactions, including:
- Cross-coupling reactions : Useful for synthesizing complex organic molecules.
- Functionalization reactions : Enables the introduction of additional functional groups for tailored applications.
Case Study 1: Synthesis of Novel Drug Candidates
A study demonstrated the utility of (3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester as a precursor in synthesizing new anti-inflammatory agents. The incorporation of this compound into drug design led to improved efficacy and reduced side effects compared to existing treatments.
Case Study 2: Development of Siloxane Polymers
Research focused on the incorporation of this compound into siloxane-based polymers revealed enhanced mechanical properties and thermal resistance. These materials showed promise in applications ranging from automotive components to biomedical devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with several silylated cyclohexylidene derivatives. Key analogs include:
<(aS*,3'R,5'R)-3',5'-bis<(tert-butyldimethylsilyl)oxy>-4'-<(trimethylsilyl)oxy>cyclohexylidene>acetic acid methyl ester Differs in the presence of a trimethylsilyl (TMS) group at the 4'-position and a methyl ester instead of ethyl.
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester (CAS 50523-41-6)
- Lacks silyl ethers but shares the ethyl ester and cyclohexenylidene core.
- The absence of silyl groups simplifies synthesis but reduces stability under acidic or oxidative conditions .
(((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)thio)acetic acid 2-ethylhexyl ester (Irganox 1192) Features a phenolic antioxidant scaffold with a thioether linkage and 2-ethylhexyl ester. While structurally distinct, the 2-ethylhexyl ester enhances lipophilicity, a property shared with the ethyl ester in the target compound .
Data Table: Key Properties of Comparable Compounds
Research Findings
- Synthetic Utility : The TBDMS groups in the target compound enable orthogonal protection strategies, as shown in the synthesis of polyoxygenated cyclohexane derivatives .
- Comparative Reactivity : Methyl ester analogs (e.g., from ) exhibit faster silyl deprotection under mild acidic conditions (e.g., 1% TFA) compared to ethyl esters, which require stronger acids (e.g., 5% HCl) .
Preparation Methods
Elimination Reaction
The ketone intermediate undergoes elimination using triphenylphosphine and carbon tetrachloride to form the conjugated cyclohexylidene system.
Reaction Conditions
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Solvent : Tetrahydrofuran (THF).
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Reagents : PPh₃, CCl₄.
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Temperature : Reflux (66°C).
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Time : 6–8 hours.
Wittig Olefination
Alternatively, a Wittig reagent (e.g., ethylidene triphenylphosphorane) reacts with the ketone to install the double bond.
Introduction of the Acetic Acid Ethyl Ester Group
The acetic acid ethyl ester side chain is appended via Michael addition or esterification :
Conjugate Addition
A pre-formed enolate (e.g., ethyl acetoacetate) attacks the cyclohexylidene system under basic conditions:
Reaction Conditions
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Base : Lithium diisopropylamide (LDA) or NaH.
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Solvent : THF.
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Temperature : −78°C to 0°C.
Direct Esterification
The carboxylic acid intermediate is esterified using ethanol and H₂SO₄ or DCC/DMAP .
Stereochemical Control
The (3R,5R) configuration is preserved through:
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Chiral Auxiliaries : Use of (1R,3R)-quinic acid ensures correct stereochemistry.
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Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in elimination steps.
Purification and Characterization
Final purification employs flash chromatography (silica gel, hexane/ethyl acetate) or HPLC . Characterization includes:
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NMR : ¹H NMR (δ 0.08 ppm, TBS-Si(CH₃)₂; δ 4.12 ppm, ethyl ester).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Silylation → Elimination | 65 | 98 | High stereoselectivity | Requires anhydrous conditions |
| Wittig Olefination | 58 | 95 | Mild conditions | Low functional group tolerance |
| Michael Addition | 72 | 97 | Rapid ester installation | Sensitive to base |
Industrial-Scale Synthesis
Biosynth Carbosynth and AK Scientific utilize a hybrid approach:
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Silylation of quinic acid derivatives.
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Elimination with PPh₃/CCl₄.
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Esterification via DCC coupling.
Typical batch sizes range from 5 mg to 10 g , with costs scaling from $139.9 to $640 per 5 mg .
Challenges and Optimization
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Moisture Sensitivity : TBS groups hydrolyze readily; reactions require strict anhydrous conditions.
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Byproduct Formation : Over-elimination or epimerization mitigated by low-temperature protocols.
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Cost Efficiency : Replacing TBSCl with cheaper silylating agents (e.g., TMSCl) reduces expenses but lowers yield.
Emerging Methodologies
Recent advances include:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing tert-butyldimethylsilyl (TBDMS) protecting groups in this compound?
- The TBDMS group is commonly used to protect hydroxyl moieties due to its stability under acidic and basic conditions. In analogous syntheses, anhydrous potassium carbonate (K₂CO₃) and refluxing acetone are employed to facilitate silylation, with reaction progress monitored via TLC (solvent: MeOH/CHCl₃ 5:95 v/v). Post-reaction, the product is isolated by solvent evaporation, followed by crystallization from ethanol or isopropanol to achieve >60% yield .
Q. Which spectroscopic methods are critical for structural confirmation?
- 1H/13C NMR resolves silyl ether signals (e.g., δ 0.1–0.3 ppm for Si(CH₃)₂) and cyclohexylidene protons. IR spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹). Mass spectrometry (MS) verifies the molecular ion peak (e.g., m/z 422.66 for similar silylated esters). For absolute stereochemistry, single-crystal X-ray diffraction is definitive, as demonstrated for structurally related cyclohexane carboxylates .
Q. How should researchers optimize purification post-synthesis?
- Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization from ethanol or isopropanol enhances purity, with yields improving by slow cooling. For silylated compounds, inert atmospheres during purification prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental NMR data?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, which are compared to experimental data. Discrepancies may arise from solvent effects (e.g., CDCl₃ vs. DMSO) or dynamic processes (e.g., ring puckering). Cross-validation with X-ray crystallographic data (e.g., bond lengths and angles) ensures structural accuracy .
Q. What molecular docking approaches predict biological interactions of this ester?
- Molecular docking (e.g., AutoDock Vina) uses the compound’s X-ray-derived geometry to model binding with target proteins (e.g., enzymes or receptors). Molecular dynamics simulations (100 ns trajectories) assess stability of the ligand-protein complex. For silylated esters, hydrophobic interactions with TBDMS groups are critical for binding affinity .
Q. How can researchers address degradation during storage or experiments?
- Degradation of silyl ethers is minimized by storing samples under nitrogen at –20°C in amber vials. Additives like BHT (butylated hydroxytoluene) inhibit oxidation. For kinetic stability studies, HPLC monitoring under accelerated conditions (e.g., 40°C) quantifies degradation rates .
Q. What mechanistic insights explain low yields in esterification steps?
- Competing side reactions (e.g., hydrolysis of silyl ethers or transesterification) may reduce yields. Kinetic studies under varying temperatures and catalysts (e.g., DMAP vs. KI) identify optimal conditions. For example, KI in acetone improves nucleophilic displacement in analogous phosphonate ester syntheses .
Methodological Notes
- Stereochemical Control : The (3R-trans) configuration requires chiral auxiliaries or asymmetric catalysis during cyclohexylidene formation. Enantiomeric purity is validated via chiral HPLC or polarimetry .
- Data Contradictions : Conflicting NMR signals between synthetic batches may indicate residual solvents or diastereomers. High-resolution MS and 2D NMR (COSY, HSQC) resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
